5-Chloro-8-methylquinoline-3-carboxylic acid
Overview
Description
5-Chloro-8-methylquinoline-3-carboxylic acid is a chemical compound with the empirical formula C11H8ClNO2 . It has a molecular weight of 221.64 and is usually available in solid form .
Synthesis Analysis
The synthesis of quinoline derivatives, including 5-Chloro-8-methylquinoline-3-carboxylic acid, has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 5-Chloro-8-methylquinoline-3-carboxylic acid consists of a benzene ring fused with a pyridine moiety . The compound has a chlorine atom at the 5th position and a methyl group at the 8th position of the quinoline ring .Chemical Reactions Analysis
Quinoline derivatives, including 5-Chloro-8-methylquinoline-3-carboxylic acid, are known to undergo various chemical reactions. These reactions are often used to synthesize new compounds or to modify the existing structure for different applications .Physical And Chemical Properties Analysis
5-Chloro-8-methylquinoline-3-carboxylic acid is a solid compound . It has a molecular weight of 221.64 and an empirical formula of C11H8ClNO2 .Scientific Research Applications
Synthesis and Bromination
5-Chloro-8-methylquinoline-3-carboxylic acid has been explored in the context of organic synthesis, particularly in the synthesis and bromination of related compounds. Gracheva and Tochilkin (1980) conducted a study on the synthesis and bromination of 8-methylquinoline-5-carboxylic acid, a compound related to 5-Chloro-8-methylquinoline-3-carboxylic acid, showcasing its utility in organic synthesis processes (Gracheva & Tochilkin, 1980).
Photolysis in Aqueous Systems
In environmental chemistry, the photolysis of quinolinecarboxylic herbicides, which include compounds similar to 5-Chloro-8-methylquinoline-3-carboxylic acid, has been studied. Pinna and Pusino (2012) researched the photodegradation of two quinolinecarboxylic herbicides in aqueous solutions, indicating the environmental implications of these compounds (Pinna & Pusino, 2012).
Synthesis of Bifunctional Derivatives
The compound has also been used in the synthesis of bifunctional derivatives. Gracheva, Kovel'man, and Tochilkin (1982) focused on synthesizing derivatives of 8-methylquinoline-5-carboxylic acid, demonstrating the compound's versatility in producing various organic derivatives (Gracheva, Kovel'man, & Tochilkin, 1982).
Phosphorescent Emissions
In the field of photophysics, research has been conducted on the phosphorescent emissions of phosphine copper(I) complexes bearing ligands similar to 5-Chloro-8-methylquinoline-3-carboxylic acid. Małecki et al. (2015) studied such complexes, highlighting the compound's role in developing materials with unique photophysical properties (Małecki et al., 2015).
Microbial Metabolism
The microbial metabolism of compounds related to 5-Chloro-8-methylquinoline-3-carboxylic acid has been a subject of interest. Tibbles, Müller, and Lingens (1989) researched the degradation of 3-chloroquinoline-8-carboxylic acid by Pseudomonas spec., providing insights into the biodegradation pathways of such compounds (Tibbles, Müller, & Lingens, 1989).
Safety And Hazards
Future Directions
Quinoline derivatives, including 5-Chloro-8-methylquinoline-3-carboxylic acid, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions in the research of this compound may include the development of new synthesis methods, exploration of its biological activities, and its use in the synthesis of new drugs .
properties
IUPAC Name |
5-chloro-8-methylquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-2-3-9(12)8-4-7(11(14)15)5-13-10(6)8/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJTVPDKPRZDHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589108 | |
Record name | 5-Chloro-8-methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-methylquinoline-3-carboxylic acid | |
CAS RN |
948294-24-4 | |
Record name | 5-Chloro-8-methyl-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948294-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-8-methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 948294-24-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.